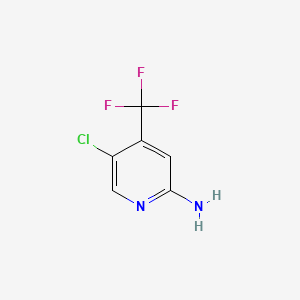

5-Chloro-4-(trifluoromethyl)pyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2/c7-4-2-12-5(11)1-3(4)6(8,9)10/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHOCQUEFYITIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697604 | |

| Record name | 5-Chloro-4-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095823-39-4 | |

| Record name | 5-Chloro-4-(trifluoromethyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1095823-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-4-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and First Synthesis of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial synthesis of the pivotal chemical intermediate, 5-Chloro-4-(trifluoromethyl)pyridin-2-amine. This compound has emerged as a critical building block in medicinal chemistry, particularly in the development of targeted cancer therapies. This document details the seminal synthetic routes, quantitative data, experimental protocols, and the relevant biological context for professionals engaged in drug discovery and development.

Introduction and Discovery

This compound, a substituted pyridine derivative, was first disclosed in the patent literature as a key intermediate in the synthesis of novel phosphoinositide 3-kinase (PI3K) inhibitors. Its strategic substitution pattern, featuring a chlorine atom and a trifluoromethyl group, imparts unique physicochemical properties that are advantageous for drug design, including metabolic stability and target affinity. The initial disclosure of this compound is found in the international patent application WO2008121742 , filed by Exelixis, Inc. This patent lays the groundwork for a new class of chemical entities targeting the PI3K signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.

First Synthesis and Experimental Protocols

The first documented synthesis of this compound is described in patent WO2008121742. The synthetic strategy involves a two-step process starting from 4-(trifluoromethyl)pyridin-2-amine. An alternative synthetic route has also been reported, commencing with the amination of a dichlorinated pyridine precursor.

Synthesis Route 1: From 2,5-dichloro-4-(trifluoromethyl)pyridine (As disclosed in WO2008121742)

This synthesis involves the direct amination of a dichlorinated pyridine precursor.

Step A: Synthesis of 2,5-dichloro-4-(trifluoromethyl)pyridine

The precursor, 2,5-dichloro-4-(trifluoromethyl)pyridine, is prepared from 2-chloro-4-(trifluoromethyl)pyridine.

-

Experimental Protocol:

-

A solution of 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent (e.g., N,N-dimethylformamide) is treated with a chlorinating agent such as N-chlorosuccinimide (NCS).

-

The reaction mixture is heated to a temperature ranging from 60 to 100 °C.

-

The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 2,5-dichloro-4-(trifluoromethyl)pyridine.

-

Step B: Synthesis of this compound

-

Experimental Protocol:

-

A solution of 2,5-dichloro-4-(trifluoromethyl)pyridine (1.0 eq) in a polar aprotic solvent such as dioxane is placed in a sealed vessel.

-

A solution of ammonia in methanol (e.g., 7 N) is added in excess.

-

The vessel is sealed and heated to a temperature of approximately 100 °C for 12-24 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield this compound.

-

Synthesis Route 2: Chlorination of 2-amino-4-(trifluoromethyl)pyridine

An alternative synthesis involves the direct chlorination of 2-amino-4-(trifluoromethyl)pyridine.

-

Experimental Protocol:

-

To a solution of 2-amino-4-trifluoromethylpyridine (2.00 g, 12.3 mmol) in N,N-dimethylformamide (DMF, 4 mL), a solution of 1,3-dichloro-5,5-dimethylhydantoin (1.4 g, 7.4 mmol) in DMF (4 mL) is slowly added.[1]

-

The reaction mixture is stirred at room temperature for 2 hours.

-

Upon completion, the mixture is diluted with diethyl ether (80 mL) and washed with deionized water (10 mL).

-

The organic phase is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography (eluent: 0-20% ethyl acetate/hexane) to afford the final compound.[1]

-

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Source |

| Molecular Formula | C₆H₄ClF₃N₂ | Commercial Suppliers |

| Molecular Weight | 196.56 g/mol | Commercial Suppliers |

| CAS Number | 1095823-39-4 | Commercial Suppliers |

| Appearance | White to off-white solid | Commercial Suppliers |

| Purity | ≥95% | Commercial Suppliers |

| Yield (Route 2) | 65% | ChemicalBook[1] |

| ¹H NMR (DMSO-d₆) | δ: 8.16 (s, 1H), 6.87 (s, 1H), 6.76 (br s, 1H) | ChemicalBook[1] |

| MS (m/z) | 197 [M+H]⁺ | ChemicalBook[1] |

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound as disclosed in the seminal patent.

Caption: Synthetic workflow for this compound.

Role in PI3K/mTOR Signaling Pathway Inhibition

This compound serves as a key building block for potent inhibitors of the PI3K/mTOR signaling pathway. These inhibitors are designed to interfere with the catalytic activity of PI3K, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

The primary amine of the 2-aminopyridine scaffold is crucial for interacting with key amino acid residues, such as aspartate, in the ATP-binding site of PI3K isoforms.[2][3] This interaction, often through hydrogen bonding, is a critical determinant of the inhibitory activity of compounds derived from this scaffold. The trifluoromethyl group can enhance binding affinity and improve pharmacokinetic properties.

Conclusion for Drug Development Professionals

The discovery and efficient synthesis of this compound have provided medicinal chemists with a valuable platform for the design of novel kinase inhibitors. Its utility has been prominently demonstrated in the development of clinical candidates targeting the PI3K/mTOR pathway. The synthetic routes detailed herein offer scalable and adaptable methods for the production of this key intermediate. A thorough understanding of its synthesis and its role as a pharmacophore is essential for the continued development of next-generation targeted therapies in oncology and other disease areas where the PI3K pathway is implicated. The structural motifs present in this molecule offer a compelling starting point for further lead optimization and the exploration of new chemical space.

References

- 1. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-4-(trifluoromethyl)pyridin-2-amine, a key building block in medicinal chemistry and drug discovery. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a valuable resource for compound characterization and quality control.

Spectroscopic Data Analysis

The structural features of this compound, including the substituted pyridine ring, the primary amine, the chloro group, and the trifluoromethyl group, give rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum exhibits signals corresponding to the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl substituents.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.16 | s | 1H | H-6 |

| 6.87 | s | 1H | H-3 |

| 6.76 | br s | 2H | -NH₂ |

| Solvent: DMSO-d₆[1] |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~158 | C-2 |

| ~149 (q) | C-4 |

| ~148 | C-6 |

| ~122 (q) | -CF₃ |

| ~118 | C-5 |

| ~108 | C-3 |

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is a simple yet powerful tool for confirming the presence of the trifluoromethyl group. A single signal is expected.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ) ppm | Multiplicity |

| ~ -60 to -70 | s |

| Referenced to CFCl₃ |

Infrared (IR) Spectroscopy

The IR spectrum reveals the characteristic vibrational frequencies of the functional groups present in this compound.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium-Strong | N-H stretch (asymmetric and symmetric) |

| 1640-1550 | Medium | N-H bend (scissoring) |

| 1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic ring) |

| 1350-1100 | Strong | C-F stretch (trifluoromethyl group) |

| 850-750 | Strong | C-Cl stretch |

| 900-650 | Broad | N-H wag |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.

Table 5: Mass Spectrometry Data for this compound

| m/z | Ion |

| 197 | [M+H]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

A sample of 5-10 mg of the compound is dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

¹H NMR: Spectra are typically acquired on a 400 or 500 MHz spectrometer. A standard pulse program is used with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Spectra are acquired on the same instrument, often requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum.

-

¹⁹F NMR: Spectra are recorded on a spectrometer equipped with a fluorine probe. A simple pulse-acquire sequence is generally sufficient.

IR Spectroscopy

For a solid sample, an IR spectrum can be obtained using the KBr pellet method or Attenuated Total Reflectance (ATR).

-

KBr Pellet Method: A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

ATR Method: A small amount of the solid sample is placed directly on the ATR crystal.

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight). The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ion source.

Visualizations

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-4-(trifluoromethyl)pyridin-2-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs, featuring a chlorine atom and a trifluoromethyl group, contribute to its unique electronic and steric properties, making it a valuable building block for the synthesis of complex molecular architectures. Notably, this compound serves as a key intermediate in the development of various therapeutic agents, including potent inhibitors of phosphoinositide 3-kinase (PI3K), a crucial enzyme in cell signaling pathways implicated in cancer and other diseases.[1] A thorough understanding of its physicochemical properties is paramount for optimizing synthetic routes, developing formulations, and predicting its pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound and its hydrochloride salt, details standard experimental protocols for their determination, and illustrates relevant biological pathways and characterization workflows.

Physicochemical Properties

The physicochemical properties of this compound and its common salt form, this compound hydrochloride, are summarized below. These parameters are crucial for predicting the compound's behavior in various chemical and biological systems.

Table 1: General and Physical Properties

| Property | This compound | This compound HCl | Source(s) |

| CAS Number | 1095823-39-4 | 1095824-77-3 | [2][3] |

| Molecular Formula | C₆H₄ClF₃N₂ | C₆H₅Cl₂F₃N₂ | [4] |

| Molecular Weight | 196.56 g/mol | 233.02 g/mol | [1][4] |

| Physical Form | Solid | Solid | [1][3] |

| Boiling Point | 258.3 ± 40.0 °C (free base) | Not Available | [1] |

| Density | 1.5 ± 0.1 g/cm³ | Not Available | [1] |

| Purity | Typically ≥97% | Typically >95% | [1][3][4] |

Table 2: Solubility and Partitioning Properties

| Property | Value | Method | Source(s) |

| XlogP (Predicted) | 1.7 | Computational | [5] |

| Aqueous Solubility | Data not available | Experimental determination required | |

| pKa | Data not available | Experimental determination required | |

| LogP (Experimental) | Data not available | Experimental determination required |

Note: The hydrochloride salt is expected to have enhanced aqueous solubility compared to the free base.[1]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. Below are methodologies for key experiments.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

-

Reporting: The melting point is reported as the range T1-T2.

Boiling Point Determination (Microscale Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology:

-

Sample Preparation: A small amount of the liquid compound (a few drops) is placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the fusion tube.

-

Heating: The fusion tube is attached to a thermometer and heated in a suitable heating bath (e.g., oil bath or heating block).

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary. The heating is then discontinued.

-

Recording: The temperature at which the liquid just begins to re-enter the capillary tube upon cooling is recorded as the boiling point.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation concentration of the compound in water at a specific temperature.

Methodology:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water in a sealed flask.

-

Equilibration: The flask is agitated (e.g., on a shaker) in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspension is centrifuged or filtered to separate the undissolved solid from the saturated aqueous solution.

-

Quantification: The concentration of the compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

LogP Determination (RP-HPLC Method)

Objective: To determine the octanol-water partition coefficient (LogP), a measure of the compound's lipophilicity.

Methodology:

-

System Calibration: A series of standard compounds with known LogP values are injected into a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system. The retention times (t_R) of these standards are recorded.

-

Calibration Curve: A calibration curve is generated by plotting the known LogP values of the standards against the logarithm of their capacity factors (log k'), where k' = (t_R - t_0) / t_0, and t_0 is the column dead time.

-

Sample Analysis: A solution of this compound is injected into the same RP-HPLC system under identical conditions. Its retention time is measured.

-

LogP Calculation: The capacity factor for the test compound is calculated, and its LogP value is determined by interpolation from the calibration curve.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel chemical entity like this compound.

Simplified PI3K Signaling Pathway

As this compound is investigated as a PI3K inhibitor, understanding its target pathway is crucial. The diagram below shows a simplified representation of the PI3K/Akt signaling cascade.

References

- 1. This compound hydrochloride | 1095824-77-3 | Benchchem [benchchem.com]

- 2. This compound | 1095823-39-4 [chemicalbook.com]

- 3. This compound hydrochloride | 1095824-77-3 [sigmaaldrich.com]

- 4. calpaclab.com [calpaclab.com]

- 5. PubChemLite - 5-chloro-2-(trifluoromethyl)pyridin-4-amine (C6H4ClF3N2) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to 5-Chloro-4-(trifluoromethyl)pyridin-2-amine (CAS Number: 1095823-39-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine, CAS Number 1095823-39-4. This compound is a key intermediate in the synthesis of the pan-RAF kinase inhibitor, Tovorafenib. Furthermore, it has been investigated for its own potential as a phosphoinositide 3-kinase (PI3K) inhibitor. This document details its physicochemical properties, provides an experimental protocol for its synthesis, and explores its role in targeting critical signaling pathways in cancer, namely the RAS-RAF-MEK-ERK and PI3K/AKT/mTOR pathways.

Chemical Properties and Data

This compound is a substituted pyridine derivative. Its structural and chemical data are summarized below for easy reference.

| Property | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 1095823-39-4 |

| Molecular Formula | C₆H₄ClF₃N₂[2] |

| Molecular Weight | 196.56 g/mol [2] |

| Appearance | Light yellow to yellow solid[2] |

| Boiling Point | 258.3±40.0 °C at 760 mmHg |

| Density | 1.5±0.1 g/cm³ |

| Flash Point | 110.0±27.3 °C |

| InChI Key | RVHOCQUEFYITIV-UHFFFAOYSA-N[1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process. A common route involves the synthesis of the precursor 2-amino-4-(trifluoromethyl)pyridine, followed by a chlorination step.

Synthesis of 2-amino-4-(trifluoromethyl)pyridine

A prevalent method for the synthesis of 2-amino-4-(trifluoromethyl)pyridine involves the amination of a halogenated precursor.

Experimental Protocol:

-

Step 1: Amination of 2,6-dichloro-4-(trifluoromethyl)pyridine. In a 200 mL autoclave, 10 g (0.046 moles) of 2,6-dichloro-4-(trifluoromethyl)pyridine is combined with 30.6 mL (0.44 moles) of 28% aqueous ammonia and 20 mL of tetrahydrofuran (THF). The mixture is heated to 150°C with stirring for approximately 6 hours. The autoclave is then cooled to 30-40°C.

-

Step 2: Dehalogenation. To the reaction mixture from Step 1, 300 mg of 5% Palladium on activated carbon (Pd/C) (54% wet, 0.076 mmoles) is added. The autoclave is pressurized with hydrogen gas up to 2.0 MPa and heated to 100°C with stirring for about 3 hours. After cooling to 30-40°C, the contents are filtered through Celite.

-

Work-up and Purification. Water is added to the filtrate, and the product is extracted three times with ethyl acetate. The combined organic layers are washed with saturated saline and dried over sodium sulfate. The solvent is concentrated under reduced pressure. n-Hexane is added to the residue and concentrated again. The resulting crystals are stirred in n-hexane under ice cooling for about 60 minutes. The deposited crystals are filtered, washed three times with ice-cooled n-hexane, and dried under reduced pressure to yield 2-amino-4-(trifluoromethyl)pyridine as a white crystal.

Synthesis of this compound

The final product is obtained through the chlorination of 2-amino-4-(trifluoromethyl)pyridine.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-amino-4-trifluoromethylpyridine (2.00 g, 12.3 mmol) in N,N-dimethylformamide (DMF, 4 mL), a solution of 1,3-dichloro-5,5-dimethylhydantoin (1.4 g, 7.4 mmol) in DMF (4 mL) is slowly added.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 2 hours.

-

Work-up and Purification: Upon completion of the reaction, the mixture is diluted with ether (80 mL) and washed with deionized water (10 mL). The organic phase is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (eluent: 0-20% ethyl acetate/hexane) to afford this compound.[2]

Synthesis Workflow:

Biological Significance and Signaling Pathways

This compound serves as a crucial building block for pharmacologically active molecules, most notably Tovorafenib. It has also been identified as a potential inhibitor of PI3K.

Intermediate in the Synthesis of Tovorafenib

Tovorafenib is a pan-RAF kinase inhibitor that targets the RAS-RAF-MEK-ERK signaling pathway, a critical regulator of cell division and differentiation. Mutations in this pathway, particularly in the BRAF gene, are implicated in the development and progression of various cancers. Tovorafenib functions by inhibiting RAF kinases, thereby disrupting the downstream signaling cascade and halting the proliferation of cancer cells that depend on this pathway for their growth and survival.

RAS-RAF-MEK-ERK Signaling Pathway and Tovorafenib Inhibition:

Potential as a PI3K Inhibitor

The hydrochloride salt of this compound has been investigated as a potent inhibitor of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR pathway is another crucial intracellular signaling cascade that regulates the cell cycle, proliferation, and survival. Overactivation of this pathway is a common feature in many cancers.

PI3K/AKT/mTOR Signaling Pathway and Potential Inhibition:

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development. Its role as a key intermediate in the synthesis of Tovorafenib highlights its importance in the development of targeted cancer therapies. Furthermore, its own potential as a PI3K inhibitor opens up additional avenues for research and drug discovery. The synthetic routes and biological contexts provided in this guide offer a solid foundation for researchers and scientists working in these areas. Further optimization of its synthesis and deeper investigation into its biological activities could lead to the development of novel and more effective therapeutic agents.

References

Structural Characterization of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural characterization of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine, a key heterocyclic compound with significant interest in medicinal chemistry and drug development. This document details its spectroscopic properties, synthesis, and its role as a scaffold for pharmacologically active molecules, particularly as an inhibitor of the PI3K/Akt signaling pathway.

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1095823-39-4 |

| Molecular Formula | C₆H₄ClF₃N₂ |

| Molecular Weight | 196.56 g/mol |

| Canonical SMILES | C1=C(C(=CN=C1C(F)(F)F)Cl)N |

Spectroscopic Data

A complete spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen, carbon, and fluorine atoms within the molecule.

Table 2.1.1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.16 | Singlet | H-6 |

| 6.87 | Singlet | H-3 |

| 6.76 | Broad Singlet | -NH₂ |

Solvent: DMSO-d₆[1]

Table 2.1.2: Predicted ¹³C NMR Spectroscopic Data

| Predicted Chemical Shift (δ) ppm | Assignment |

| 158.5 | C-2 |

| 148.1 (q, J ≈ 35 Hz) | C-4 |

| 147.9 | C-6 |

| 122.5 (q, J ≈ 275 Hz) | -CF₃ |

| 118.3 | C-5 |

| 108.9 | C-3 |

Note: These are predicted values and may differ from experimental results.

Table 2.1.3: Predicted ¹⁹F NMR Spectroscopic Data

| Predicted Chemical Shift (δ) ppm | Assignment |

| -63 to -65 | -CF₃ |

Note: Referenced to CFCl₃. These are predicted values and may differ from experimental results.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern of the molecule.

Table 2.2.1: Mass Spectrometry Data

| m/z | Interpretation |

| 197 | [M+H]⁺ |

Ionization Mode: Electrospray Ionization (ESI)[1]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

Table 2.3.1: Predicted Infrared Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3450-3300 | N-H stretching (amine) |

| 1640-1600 | N-H bending (amine) |

| 1600-1450 | C=C and C=N stretching (aromatic ring) |

| 1350-1150 | C-F stretching (trifluoromethyl group) |

| 850-750 | C-Cl stretching |

Note: These are predicted values and may differ from experimental results.

Elemental Analysis

Elemental analysis provides the percentage composition of elements in the compound, confirming its empirical formula.

Table 3.1: Elemental Analysis Data for C₆H₄ClF₃N₂

| Element | Theoretical % |

| Carbon (C) | 36.66 |

| Hydrogen (H) | 2.05 |

| Chlorine (Cl) | 18.04 |

| Fluorine (F) | 28.99 |

| Nitrogen (N) | 14.25 |

Experimental Protocols

Synthesis of this compound

A potential synthetic route for 2-amino-3-chloro-5-trifluoromethylpyridine, a close isomer, is described in US Patent 4,349,681.[2] A plausible adaptation for the synthesis of this compound could involve the chlorination of 2-amino-4-(trifluoromethyl)pyridine.

General Procedure:

-

Dissolve 2-amino-4-(trifluoromethyl)pyridine in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Slowly add a chlorinating agent, such as 1,3-dichloro-5,5-dimethylhydantoin, to the solution at room temperature.[1]

-

Stir the reaction mixture for a sufficient period to allow for complete conversion.

-

Upon completion, dilute the reaction mixture with a non-polar solvent (e.g., ether) and wash with water to remove DMF and other water-soluble impurities.[1]

-

Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.[1]

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Pulse Sequence: Standard single-pulse

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Temperature: 298 K

Mass Spectrometry

Sample Preparation:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

Instrument Parameters (LC-MS with ESI):

-

Liquid Chromatograph: Standard HPLC system

-

Column: C18 reverse-phase column

-

Mobile Phase: Gradient of acetonitrile in water with 0.1% formic acid

-

Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass analyzer

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode

-

Scan Range: m/z 50-500

Biological Context: PI3K/Akt Signaling Pathway Inhibition

The hydrochloride salt of this compound has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K). The PI3K/Akt signaling pathway is a critical intracellular pathway that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently observed in various cancers, making it a key target for drug development.

Experimental Protocol: In Vitro PI3K Alpha Inhibition Assay (ADP-Glo™)

This assay quantifies the activity of PI3Kα by measuring the amount of ADP produced during the phosphorylation of its substrate, PIP2.

Materials:

-

Recombinant human PI3Kα enzyme

-

PIP2 substrate

-

ATP

-

PI3K Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 50 mM NaCl)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound hydrochloride

Procedure:

-

Prepare serial dilutions of the inhibitor in DMSO.

-

In a 384-well plate, add the inhibitor or vehicle (DMSO).

-

Add a mixture of PI3Kα enzyme and PIP2 substrate in PI3K Assay Buffer to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

-

Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

References

An In-depth Technical Guide on the Solubility and Stability of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties—solubility and stability—of the novel compound 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride (CAS: 1095824-77-3)[1][2][3]. While specific experimental data for this compound is not extensively available in public literature, this document constructs a predictive profile based on the known effects of its structural components: a substituted aminopyridine core, a trifluoromethyl group, a chloro substituent, and its hydrochloride salt form. The guide details industry-standard experimental protocols for determining these properties and presents illustrative data in a structured format to guide researchers.

Introduction to this compound hydrochloride

This compound hydrochloride is a heterocyclic compound belonging to the aminopyridine class[4][5]. Such compounds are pivotal in medicinal chemistry and drug discovery due to their versatile biological activities, often acting as key intermediates in the synthesis of complex pharmaceutical agents[5][6][7]. The molecule's structure is characterized by three key features that significantly influence its physicochemical behavior:

-

Aminopyridine Ring: This core structure is known to interact with various enzymes and receptors, making it a valuable pharmacophore[4].

-

Trifluoromethyl (-CF3) Group: This substituent is known to enhance metabolic stability, lipophilicity, and membrane permeability, which are critical for drug efficacy[8][9][10]. The strong carbon-fluorine bonds make it resistant to metabolic degradation[9].

-

Hydrochloride (HCl) Salt: The formation of a hydrochloride salt is a common strategy in drug development to improve the solubility and stability of amine-containing compounds compared to their free base form[11][12].

Understanding the solubility and stability of this compound is a critical first step in its development pathway, influencing everything from formulation design to shelf-life determination[13][14].

Solubility Profile

Solubility is a crucial parameter that affects a drug's bioavailability and formulation[13]. Drug solubility is typically assessed using two main methods: kinetic and thermodynamic[15][16].

Kinetic Solubility is a high-throughput measurement of how quickly a compound dissolves, often from a DMSO stock solution into an aqueous buffer. It is a critical early-stage assessment for drug discovery candidates[13][16].

Thermodynamic Solubility measures the equilibrium concentration of a compound in a saturated solution, providing a definitive value for its intrinsic solubility[15][16].

Table 1: Predicted Aqueous Solubility Profile

| Parameter | Medium | Predicted Value (µg/mL) | Method |

|---|---|---|---|

| Kinetic Solubility | pH 7.4 PBS | 50 - 150 | Nephelometry or UV-Vis |

| Thermodynamic Solubility | pH 7.4 PBS | 30 - 100 | Shake-Flask (HPLC-UV) |

| Thermodynamic Solubility | pH 1.2 (0.1N HCl) | > 200 | Shake-Flask (HPLC-UV) |

Note: These values are illustrative and based on the expected properties of a hydrochloride salt of a substituted aminopyridine. Actual experimental results are required for confirmation.

Stability Profile

Stability testing is essential for identifying degradation pathways and ensuring a drug's safety and efficacy over time[17][18]. Forced degradation (stress testing) is performed to predict the degradation products that might form under various environmental conditions[14][17][19][20].

Table 2: Predicted Stability under Forced Degradation Conditions (ICH Guidelines)

| Stress Condition | Time | Predicted Degradation (%) | Potential Degradation Pathway |

|---|---|---|---|

| Acidic (0.1N HCl) | 24 h | < 5% | Minimal hydrolysis; stable due to salt form. |

| Basic (0.1N NaOH) | 24 h | 10 - 25% | Hydrolysis of the chloro group or reactions involving the amine. |

| Oxidative (3% H₂O₂) | 24 h | 5 - 15% | Oxidation of the aminopyridine ring to form N-oxides. |

| Thermal (60°C) | 7 days | < 10% | Generally stable; potential for slow decomposition. |

| Photolytic (ICH Q1B) | 24 h | 5 - 20% | Photodegradation of the aromatic system. |

Note: These values are illustrative. The hydrochloride salt form is expected to protect the amine from oxidative degradation by protonating the lone pair of electrons[12]. The trifluoromethyl group generally enhances molecular stability[8].

Experimental Protocols & Workflows

Workflow for Solubility and Stability Assessment

The logical flow for assessing a new chemical entity like this compound hydrochloride involves sequential testing, starting with high-throughput screening and moving to more detailed characterization.

Caption: General experimental workflow for physicochemical characterization.

Protocol 1: Kinetic Solubility by Nephelometry

This high-throughput assay measures light scattering to detect the precipitation of a compound as its concentration increases in an aqueous buffer[13].

-

Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

-

Addition of Buffer: Rapidly add phosphate-buffered saline (PBS, pH 7.4) to each well. The final DMSO concentration should be kept low (e.g., <2%).

-

Incubation: Incubate the plate at room temperature for 1-2 hours.

-

Measurement: Measure the turbidity (light scattering) of each well using a laser nephelometer.

-

Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal significantly increases above the background, indicating precipitation.

Protocol 2: Thermodynamic Solubility by Shake-Flask Method

This method is considered the "gold standard" for determining the equilibrium solubility of a compound[15].

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing relevant aqueous buffers (e.g., pH 1.2, 4.5, and 7.4).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached[15].

-

Phase Separation: After agitation, allow the vials to stand to let undissolved solids settle. Centrifuge the samples to pellet any remaining solid.

-

Filtration: Carefully collect the supernatant and filter it through a low-binding 0.45 µm filter to remove any fine particulates.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve.

Protocol 3: Forced Degradation Study

This study exposes the compound to harsh conditions to accelerate its degradation, helping to identify potential degradants and establish stability-indicating analytical methods[14][18][20].

-

Stock Solution: Prepare a solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water).

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

-

Acid Hydrolysis: Add 0.1N HCl and heat at 60°C.

-

Base Hydrolysis: Add 0.1N NaOH and keep at room temperature.

-

Oxidation: Add 3% H₂O₂ and keep at room temperature.

-

Thermal: Heat the solution at 60°C.

-

Photolytic: Expose the solution to light according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 8, 24 hours). Neutralize the acid and base samples before analysis.

-

Analysis: Analyze all samples by a stability-indicating HPLC-UV method. Compare the peak area of the parent compound to an unstressed control to calculate the percentage of degradation.

-

Peak Purity: Use a photodiode array (PDA) detector to assess peak purity and identify the formation of new peaks (degradants). Further characterization of significant degradants can be performed using LC-MS/MS[18].

Potential Degradation Pathways

Based on the structure, potential degradation pathways under stress conditions can be hypothesized. This helps in the analytical method development to ensure all degradants are separated from the parent compound.

Caption: Hypothesized degradation pathways under stress conditions.

Conclusion

This compound hydrochloride possesses structural features that suggest a favorable profile for drug development. The hydrochloride salt form is anticipated to confer good aqueous solubility, particularly in acidic environments, and enhance stability. The trifluoromethyl group is expected to contribute to metabolic stability. The predictive data and detailed protocols provided in this guide serve as a robust starting point for the empirical evaluation of this compound. Rigorous experimental validation using the outlined methods is critical to confirm these characteristics and inform subsequent stages of pharmaceutical development.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound hydrochloride | 1095824-77-3 [sigmaaldrich.com]

- 3. This compound hydrochloride | C6H5Cl2F3N2 | CID 66739969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 5. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 6. This compound hydrochloride | 1095824-77-3 | Benchchem [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. nbinno.com [nbinno.com]

- 12. reddit.com [reddit.com]

- 13. Solubility Test | AxisPharm [axispharm.com]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. acdlabs.com [acdlabs.com]

- 18. Forced Degradation Studies - Protheragen Lab [labs.protheragen.ai]

- 19. biopharminternational.com [biopharminternational.com]

- 20. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

The Trifluoromethylpyridine Scaffold: A Comprehensive Technical Guide to its Fundamental Reactivity

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group onto a pyridine ring profoundly alters its chemical properties, making trifluoromethylpyridines (TFMPs) a cornerstone in modern medicinal and agrochemical research. The strong electron-withdrawing nature and high lipophilicity of the CF₃ group enhance metabolic stability, binding affinity, and bioavailability of parent molecules.[1][2][3] This guide provides an in-depth analysis of the fundamental reactivity of the trifluoromethylpyridine scaffold, offering a technical resource for its strategic application in chemical synthesis.

Electronic Effects and General Reactivity

The trifluoromethyl group is one of the most powerful electron-withdrawing groups, a property that dominates the reactivity of the TFMP scaffold.[4][5][6] This effect is primarily inductive, leading to a significant decrease in electron density of the pyridine ring. Consequently, the pyridine nitrogen becomes less basic, and the ring carbons become more electrophilic. This electronic modulation is the key to understanding the characteristic reactions of TFMPs.

The Hammett constant (σp) for a trifluoromethyl group is 0.54, indicating its strong electron-withdrawing character, which in turn activates the pyridine ring towards nucleophilic attack.[7] This activation is particularly pronounced at the positions ortho and para to the nitrogen atom (C2, C4, and C6), as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen.

Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic aromatic substitution is a paramount reaction for the functionalization of the TFMP scaffold. The electron-deficient nature of the ring, enhanced by the CF₃ group, facilitates the attack of nucleophiles on halopyridines, particularly those with the halogen at the 2- or 4-position.[8]

The reactivity of halogens in SₙAr reactions on the TFMP scaffold generally follows the order F > Cl > Br > I. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the accelerating effect of fluorine's high electronegativity.[8]

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Trifluoromethylpyridines

| Starting Material | Nucleophile | Product | Yield (%) | Reference |

| 2-Fluoro-3-(trifluoromethyl)pyridine | Phenol | 2-Phenoxy-3-(trifluoromethyl)pyridine | 75 | [9] |

| 2-Chloro-5-(trifluoromethyl)pyridine | Morpholine | 2-Morpholino-5-(trifluoromethyl)pyridine | 82 | [9] |

| 2-Chloro-3-cyano-5-(trifluoromethyl)pyridine | Sodium thiophenoxide | 2-(Phenylthio)-3-cyano-5-(trifluoromethyl)pyridine | 68 | [9] |

Experimental Protocol: General Procedure for SₙAr of 2-Fluoropyridines

To a vial containing the 2-fluoropyridine derivative (1.0 equiv), the desired nucleophile (1.2–2.0 equiv) and a suitable solvent such as DMF, DMSO, or THF are added. If the nucleophile requires activation, a base like K₂CO₃, NaH, or Cs₂CO₃ (1.0–2.0 equiv) is included. The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C and monitored by TLC or LC-MS until the starting material is consumed. Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[8][9]

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

Methodological & Application

5-Chloro-4-(trifluoromethyl)pyridin-2-amine as a building block in medicinal chemistry

Application Notes and Protocols: 5-Chloro-4-(trifluoromethyl)pyridin-2-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a substituted pyridine derivative that has emerged as a crucial building block in medicinal chemistry. Its unique structural features, including a pyridine core, a chlorine atom, and an electron-withdrawing trifluoromethyl (CF3) group, impart favorable physicochemical properties to target molecules. The CF3 group, in particular, can enhance metabolic stability, lipophilicity, and binding affinity.[1][2] This document provides an overview of its applications, particularly in the development of kinase inhibitors, and details relevant experimental protocols.

Physicochemical Properties and Specifications

The compound is typically available as a hydrochloride salt in solid form.[3]

| Property | Value | Reference |

| Chemical Name | This compound hydrochloride | [3] |

| CAS Number | 1095824-77-3 | [3] |

| Molecular Formula | C₆H₅Cl₂F₃N₂ (hydrochloride salt) | [3] |

| Molecular Weight | 233.02 g/mol | [3] |

| Physical Form | Solid | [3] |

| Typical Purity | ≥95% | [3] |

| Storage | Sealed in a dry place at room temperature |

Applications in Medicinal Chemistry

This aminopyridine derivative is a versatile intermediate for synthesizing complex bioactive molecules, especially those targeting enzymes and receptors.[1]

Kinase Inhibitors: Targeting the PI3K/mTOR Pathway

A primary application of this compound is in the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors.[3] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its deregulation is a hallmark of many cancers.[3][4]

This building block is a key precursor for Bimiralisib (PQR309) , a potent, brain-penetrant, and orally bioavailable pan-class I PI3K/mTOR inhibitor that has been evaluated as a clinical candidate in oncology.[5][6] In Bimiralisib, the 2-amino group of the pyridine ring is crucial for interacting with key amino acid residues in the kinase hinge region.[4][6]

Anticancer and Antimicrobial Activity

Derivatives of this compound have demonstrated potent anticancer activity.[3] Studies have shown inhibitory concentrations (IC₅₀) in the nanomolar range against various cancer cell lines, highlighting strong potential for oncology drug development.[3] The compound has also shown promise in antimicrobial applications, particularly against Chlamydia trachomatis.[3]

Quantitative Biological Data

| Compound Class | Target/Cell Line | Activity Metric | Value (nM) | Reference |

| PI3K Inhibitor | Breast Cancer Cells | IC₅₀ | 10 - 50 | [3] |

| PI3K Inhibitor | Lung Cancer Cells | IC₅₀ | 10 - 50 | [3] |

Experimental Protocols and Reaction Chemistry

This compound hydrochloride is amenable to various chemical transformations, making it a versatile synthetic intermediate.[3]

Common Reaction Types:

-

Nucleophilic Substitution: The chlorine atom at the 5-position can be displaced by various nucleophiles.[3]

-

Coupling Reactions: The compound is frequently used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[3]

-

Amination Reactions: The amino group can be further functionalized or used to construct larger molecules.

Protocol 1: Synthesis of a Disubstituted Triazine (Bimiralisib Precursor)

This protocol outlines a nucleophilic aromatic substitution reaction, a key step in the synthesis of PI3K/mTOR inhibitors like Bimiralisib. The reaction involves the sequential substitution of chlorine atoms on a cyanuric chloride core.

Methodology:

-

Vessel Preparation: A clean, dry, round-bottom flask equipped with a magnetic stirrer is placed under an inert atmosphere (e.g., Nitrogen or Argon).

-

First Substitution: Dissolve cyanuric chloride (1.0 eq) in anhydrous acetonitrile (ACN). Cool the solution to 0°C in an ice bath. In a separate vial, dissolve morpholine (1.0 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA, 1.15 eq) in ACN. Add this solution dropwise to the cyanuric chloride solution. Stir at 0°C for 2 hours.

-

Second Substitution: To the same reaction mixture, add a second equivalent of morpholine (1.0 eq) and DIEA (1.15 eq) dissolved in ACN. Allow the reaction to warm to room temperature and stir for 24 hours.

-

Final Substitution: Add this compound (1.0 eq) to the reaction mixture. Heat the reaction to 60-80°C and monitor its progress by TLC or LC-MS until the monochlorotriazine intermediate is consumed.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the desired trisubstituted triazine.

Protocol 2: General Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general method for forming a C-C bond at the 5-position of the pyridine ring, replacing the chlorine atom. This is a powerful method for introducing aryl or heteroaryl diversity.

Methodology:

-

Reagent Preparation: To a reaction vial, add this compound (1.0 eq), an aryl boronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.10 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

-

Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent like dioxane, toluene, or DMF, and water.

-

Reaction Execution: Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes. Seal the vial and heat the reaction mixture to 80-110°C.

-

Monitoring: Monitor the reaction's progress using TLC or LC-MS. The reaction is typically complete within 2-16 hours.

-

Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst. Dilute the filtrate with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography on silica gel to obtain the desired biaryl product.[3]

References

- 1. 5-Chloro-2-(trifluoromethyl)pyridin-4-amine|CAS 1060810-26-5 [benchchem.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound hydrochloride | 1095824-77-3 | Benchchem [benchchem.com]

- 4. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: The Role of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine in the Synthesis of PI3K Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-4-(trifluoromethyl)pyridin-2-amine is a key building block in the synthesis of advanced phosphoinositide 3-kinase (PI3K) inhibitors. Its unique electronic and structural properties make it an important component in the design of potent and selective kinase inhibitors. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of PI3K inhibitors, with a focus on the well-characterized compound PQR309 (bimiralisib).

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. PI3K inhibitors block the pathway at a critical node, thereby inhibiting downstream signaling and suppressing tumor growth.

Caption: The PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of this compound-based inhibitors.

Application in PI3K Inhibitor Synthesis: PQR309 (Bimiralisib)

A prominent example of a PI3K inhibitor synthesized using this compound is PQR309 (bimiralisib). PQR309 is a potent, orally bioavailable, pan-class I PI3K/mTOR inhibitor that has been investigated in clinical trials for the treatment of various cancers.[1][2] The this compound moiety plays a crucial role in the molecule's interaction with the kinase domain of PI3K.

Synthetic Scheme

The synthesis of PQR309 involves a key Suzuki cross-coupling reaction between a boronic acid or ester derivative of this compound and 2-chloro-4,6-dimorpholino-1,3,5-triazine.

Caption: General synthetic scheme for PQR309 (bimiralisib).

Quantitative Data

The following tables summarize the inhibitory activity of PQR309.

Table 1: In Vitro Kinase Inhibitory Activity of PQR309

| Kinase | IC50 (nM) |

| PI3Kα | 33 |

| PI3Kβ | 661 |

| PI3Kγ | 708 |

| PI3Kδ | 451 |

| mTOR | 89 |

Data sourced from MedChemExpress and Cayman Chemical.[3][4]

Table 2: Anti-proliferative Activity of PQR309 in Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

| PC-3 | Prostate Cancer | ~0.7 (average) |

| Various | NCI-60 Panel | 0.7 (average) |

Data sourced from Cayman Chemical.[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester

This protocol describes the borylation of this compound, a key intermediate for the Suzuki coupling. While a direct detailed protocol for this specific borylation was not found in the search results, a general procedure for Miyaura borylation of similar aryl halides can be adapted.

Materials:

-

This compound

-

Bis(pinacolato)diboron (B2pin2)

-

Potassium acetate (KOAc)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

-

1,4-Dioxane (anhydrous)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a dry reaction flask, add this compound (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous 1,4-dioxane to the flask.

-

Add Pd(dppf)Cl2 (0.03 eq) to the reaction mixture.

-

Heat the mixture to 80-90 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired boronic ester.

Protocol 2: Synthesis of PQR309 (Bimiralisib) via Suzuki Coupling

This protocol outlines the final Suzuki coupling step to produce PQR309.

Materials:

-

2-Amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester (from Protocol 1)

-

4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine

-

Palladium(II) acetate (Pd(OAc)2)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium carbonate (K2CO3)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a dried reaction vessel, add 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine (1.0 eq), 2-amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester (1.2 eq), potassium carbonate (3.0 eq), and SPhos (0.04 eq).

-

Purge the vessel with nitrogen or argon for 15 minutes.

-

Add palladium(II) acetate (0.02 eq).

-

Add anhydrous 1,4-dioxane and degassed water to the reaction vessel via syringe. A typical solvent ratio is 4:1 dioxane:water.

-

Heat the reaction mixture to 80-100 °C and stir vigorously under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield Bimiralisib.[5] Expected yields for this type of coupling are typically in the range of 60-80%.[5]

Experimental Workflow

Caption: Experimental workflow for the synthesis of PQR309.

Conclusion

This compound is a valuable and versatile building block for the synthesis of PI3K inhibitors. The protocols and data presented here, centered on the synthesis of PQR309, provide a solid foundation for researchers in the field of drug discovery and development. The methodologies can be adapted for the synthesis of other novel PI3K inhibitors, contributing to the advancement of cancer therapeutics.

References

- 1. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for Suzuki Coupling with 5-Chloro-4-(trifluoromethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides detailed protocols for the Suzuki coupling of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine with various aryl and heteroaryl boronic acids. The resulting 5-aryl-4-(trifluoromethyl)pyridin-2-amine scaffold is a key structural motif in many biologically active molecules and is of significant interest in drug discovery and development. The presence of both a trifluoromethyl group, which is strongly electron-withdrawing, and an amino group on the pyridine ring presents unique challenges and opportunities for this transformation.[1]

Reaction Principle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves an organohalide and an organoboron compound, typically a boronic acid or its ester, in the presence of a base. The catalytic cycle consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron compound transfers its organic moiety to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[2][3]

Experimental Protocols

The following protocols are generalized procedures based on successful Suzuki-Miyaura couplings of similar electron-deficient and functionalized heteroaryl chlorides. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates to achieve optimal yields.

Protocol 1: General Suzuki Coupling with Arylboronic Acids

This protocol describes a general method for the coupling of this compound with a variety of arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-10 mol%)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)

-

1,4-Dioxane (anhydrous and degassed)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer with heating

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol).

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 5-aryl-4-(trifluoromethyl)pyridin-2-amine.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields for challenging substrates.

Materials:

-

This compound

-

Arylboronic acid (1.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)

-

Sodium carbonate (Na₂CO₃) (2 equivalents)

-

1,2-Dimethoxyethane (DME) or Acetonitrile/Water mixture

-

Microwave synthesis vial

Procedure:

-

Reaction Setup: In a microwave synthesis vial, combine this compound (0.5 mmol), the arylboronic acid (0.75 mmol), Tetrakis(triphenylphosphine)palladium(0) (0.025 mmol, 5 mol%), and sodium carbonate (1.0 mmol).

-

Solvent Addition: Add a 4:1 mixture of DME and water (5 mL).

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100-120 °C for 15-45 minutes.

-

Work-up and Purification: After cooling, follow the work-up and purification steps as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Suzuki coupling of this compound with various boronic acids, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific substrate and optimized conditions.

| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | 75-90 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 18 | 70-85 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | Dioxane | 110 | 8 | 65-80 |

| 4 | Pyridine-3-boronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₂CO₃ (3) | Acetonitrile/H₂O | 80 | 24 | 50-70 |

Yields are estimated based on similar reactions and should be considered as a general guide.

Mandatory Visualizations

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.

Troubleshooting

-

Low or No Conversion:

-

Ensure all reagents and solvents are anhydrous and properly degassed to prevent catalyst deactivation.

-

Increase the reaction temperature or switch to a more active catalyst system (e.g., using a Buchwald ligand like SPhos or XPhos).[4][5]

-

Screen different bases; cesium carbonate is often more effective for challenging couplings.[5]

-

-

Protodeboronation (Loss of Boronic Acid):

-

Use a less aqueous solvent system or anhydrous conditions if possible.

-

Consider using the corresponding boronate ester (e.g., pinacol ester) which can be more stable.

-

-

Homocoupling of Boronic Acid:

-

Ensure the reaction is strictly anaerobic.

-

Lower the catalyst loading or use a different palladium precursor.

-

Safety Precautions

-

Palladium catalysts and phosphine ligands should be handled in a fume hood.

-

Anhydrous solvents are flammable and should be handled with care.

-

Reactions under pressure (e.g., microwave synthesis) should be conducted behind a blast shield.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation is widely utilized in the pharmaceutical and materials science industries due to its broad substrate scope and functional group tolerance, offering a significant advantage over classical methods. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine, a key intermediate in the synthesis of various biologically active molecules. The protocols outlined herein are based on established and validated synthetic methods.

Reaction Principle and Significance

The Buchwald-Hartwig amination facilitates the coupling of an aryl halide, in this case, this compound, with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The trifluoromethyl group at the 4-position and the chloro substituent at the 5-position of the pyridine ring present unique electronic and steric challenges, making the optimization of reaction conditions critical for achieving high yields and purity. The successful amination of this substrate provides access to a diverse range of N-substituted 4-(trifluoromethyl)pyridin-2,5-diamines, which are valuable building blocks in medicinal chemistry.

Experimental Protocols

The following protocols are derived from established laboratory procedures for the Buchwald-Hartwig amination of this compound with various aniline derivatives.

General Procedure for Buchwald-Hartwig Amination:

Materials:

-

This compound

-

Substituted aniline (e.g., 4-fluoroaniline, 3,4-difluoroaniline, 4-chloroaniline)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-Dioxane

-

Nitrogen or Argon gas

-

Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Protocol:

-

To a dry reaction vessel, add this compound (1.0 eq.), the corresponding substituted aniline (1.2 eq.), cesium carbonate (2.0 eq.), Xantphos (0.1 eq.), and tris(dibenzylideneacetone)dipalladium(0) (0.05 eq.).

-

Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times.

-

Add anhydrous 1,4-dioxane to the vessel via syringe.

-

Seal the reaction vessel and heat the mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 16-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-4-(trifluoromethyl)pyridin-2,5-diamine.

Data Presentation

The following table summarizes the reaction conditions and outcomes for the Buchwald-Hartwig amination of this compound with various substituted anilines.

| Entry | Amine Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Fluoroaniline | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 16 | 85 |

| 2 | 3,4-Difluoroaniline | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 16 | 82 |

| 3 | 4-Chloroaniline | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 24 | 78 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.

Caption: General workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

The following diagram outlines the key steps in the palladium-catalyzed Buchwald-Hartwig amination cycle.

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Application of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine in Agrochemical Synthesis

Introduction